

Application Notes: Determination of IC50 for eeAChE-IN-2

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Compound of Interest

Compound Name: eeAChE-IN-2

Cat. No.: B12413819

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Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. [1][2] This action terminates the nerve impulse at cholinergic synapses. [1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. [1][3] Consequently, AChE inhibitors are significant in various applications, from therapeutics for Alzheimer's disease and myasthenia gravis to their use as pesticides and nerve agents. [1]

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (such as **eeAChE-IN-2**) is needed to inhibit a given biological process or component by 50%. [4] It is a standard metric of an inhibitor's potency and is crucial for drug discovery and development. This protocol details the determination of the IC50 value for **eeAChE-IN-2** against electric eel acetylcholinesterase (eeAChE) using the widely adopted Ellman's assay. [5][6]

Assay Principle

The protocol is based on the spectrophotometric method developed by Ellman. [6] The assay quantifies AChE activity by measuring the rate of production of thiocholine. Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The resulting thiocholine is a thiol that reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

[7] The rate of TNB formation is directly proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm. When an inhibitor like **eeAChE-IN-2** is present, the rate of the reaction decreases. By measuring this rate at various inhibitor concentrations, an IC₅₀ value can be determined.

Experimental Protocols

Materials and Reagents

- Electric Eel Acetylcholinesterase (eeAChE)
- **eeAChE-IN-2** (test inhibitor)
- Acetylthiocholine iodide (ATCh)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate Buffer (e.g., 0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate (clear, flat-bottom)
- Microplate reader with kinetic measurement capabilities at 412 nm
- Multichannel pipette
- Serological pipettes and tubes for dilutions

Reagent Preparation

- Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.
- eeAChE Stock Solution: Prepare a stock solution of eeAChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear increase in absorbance over 5-10 minutes.

- **ATCh Substrate Solution (10 mM):** Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment.
- **DTNB Reagent Solution (10 mM):** Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Store protected from light.
- **eeAChE-IN-2 Stock Solution (e.g., 10 mM):** Dissolve **eeAChE-IN-2** in 100% DMSO to create a high-concentration stock solution.
- **Serial Dilutions of eeAChE-IN-2:** Perform a serial dilution of the **eeAChE-IN-2** stock solution in phosphate buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in all wells, including controls, is constant and low (e.g., <1%) to avoid solvent effects.

Assay Procedure in 96-Well Plate

- **Assay Setup:** The assay is performed in a 96-well plate. Each concentration of the inhibitor should be tested in duplicate or triplicate. Include control wells:
 - **100% Activity Control (No Inhibitor):** Contains enzyme, substrate, and DTNB, but no inhibitor (add buffer with the same DMSO concentration instead).
 - **Blank (No Enzyme):** Contains substrate and DTNB, but no enzyme. This is used to correct for the non-enzymatic hydrolysis of the substrate.
- **Reaction Mixture Preparation:**
 - Add 50 μ L of phosphate buffer (0.1 M, pH 8.0) to all wells.
 - Add 25 μ L of the serially diluted **eeAChE-IN-2** solutions to the respective test wells. For the 100% activity control wells, add 25 μ L of buffer (containing the same final concentration of DMSO as the inhibitor wells).
 - Add 25 μ L of the eeAChE enzyme solution to all wells except the blank wells. Add 25 μ L of buffer to the blank wells.
 - Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

- Initiation of Reaction and Measurement:
 - To initiate the enzymatic reaction, add 50 μL of the ATCh substrate solution and 50 μL of the DTNB reagent solution to all wells. The use of a multichannel pipette is recommended for simultaneous addition.[\[8\]](#)
 - Immediately place the plate in the microplate reader.
 - Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 5 to 10 minutes.

Data Presentation and Analysis

Data Collection

Record the absorbance readings over time for each well. Calculate the rate of reaction (V) for each concentration of **eeAChE-IN-2** by determining the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\text{min}$).

Inhibitor Conc. (nM)	Replicate 1 ($\Delta\text{Abs}/\text{min}$)	Replicate 2 ($\Delta\text{Abs}/\text{min}$)	Average Rate (V)
0 (Control)	V_control		
[I] ₁	V ₁		
[I] ₂	V ₂		
[I] ₃	V ₃		
[I] ₄	V ₄		
[I] ₅	V ₅		
[I] ₆	V ₆		
Blank	V_blank		

Table 1: Raw kinetic data for each inhibitor concentration.

Calculation of Percentage Inhibition

- Correct for Blank: Subtract the rate of the blank (V_{blank}) from the average rate of all other wells.
 - $\text{Corrected Rate} = V - V_{\text{blank}}$
- Calculate Percent Inhibition: Use the corrected rate of the 100% activity control ($V_{\text{control_corrected}}$) to calculate the percentage of inhibition for each inhibitor concentration.
 - $\% \text{ Inhibition} = (1 - (V_{\text{inhibitor_corrected}} / V_{\text{control_corrected}})) * 100$

Inhibitor Conc. (nM)	Log [Inhibitor]	Average Rate (V)	Corrected Rate	% Inhibition
0 (Control)	-	0		
[I] ₁				
[I] ₂				
[I] ₃				
[I] ₄				
[I] ₅				
[I] ₆				

Table 2: Calculated percentage inhibition for each inhibitor concentration.

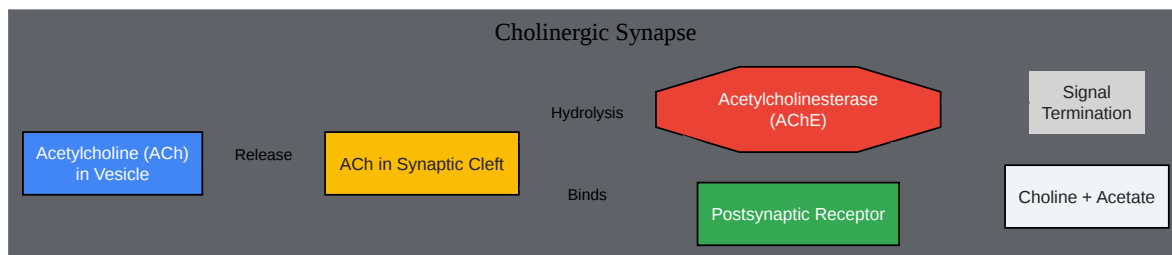
IC50 Determination

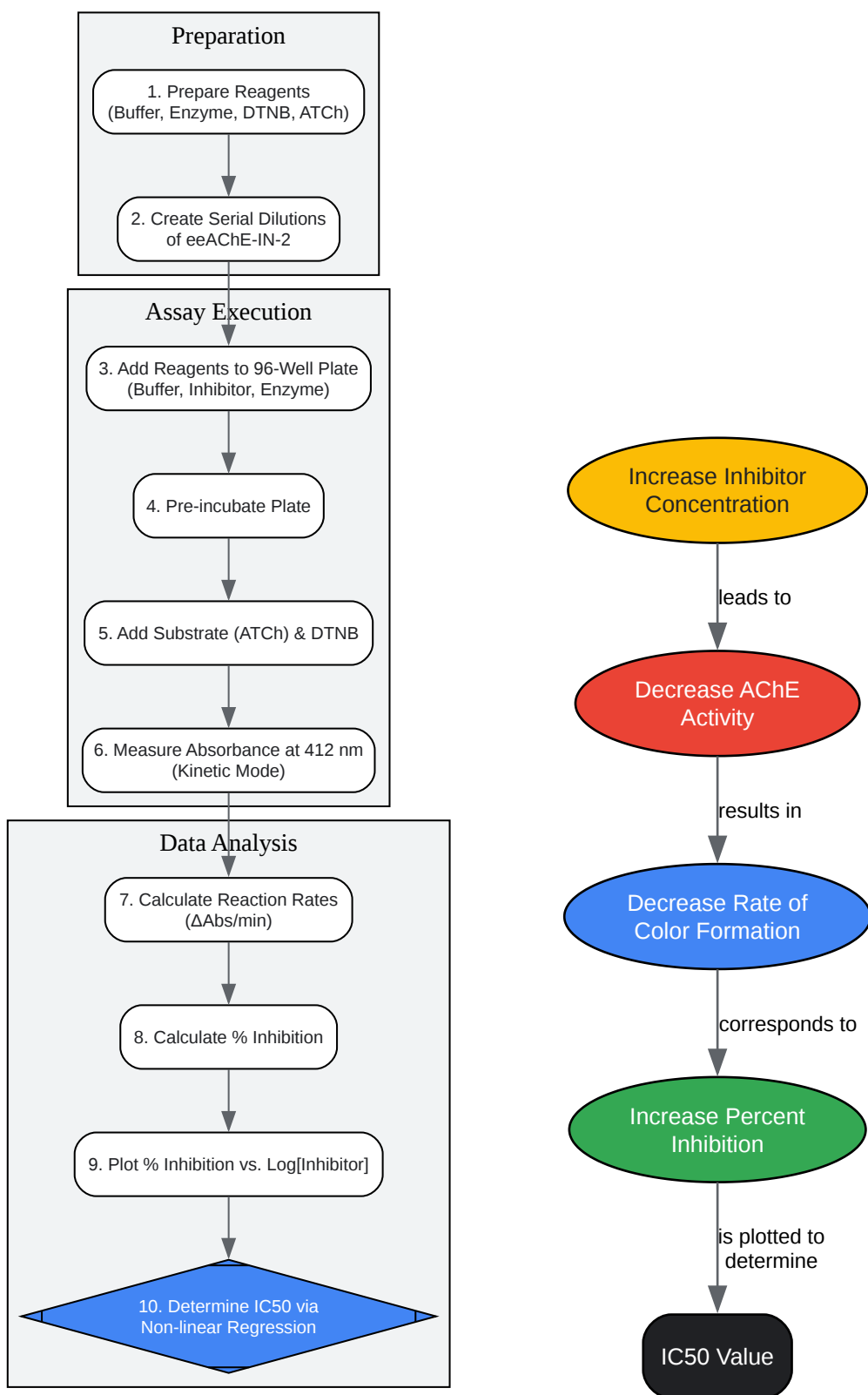
Plot the Percentage Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic (4-PL) curve.^{[9][10]} The IC50 is the concentration of **eeAChE-IN-2** that corresponds to 50% inhibition on this curve.

Parameter	Value	Standard Error	95% Confidence Interval
IC50			
HillSlope			
R ²			

Table 3: Summary of IC50 determination from curve fitting.

Mandatory Visualizations





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